molecular formula C22H23ClN2O2 B1675096 Loratadine CAS No. 79794-75-5

Loratadine

Número de catálogo: B1675096
Número CAS: 79794-75-5
Peso molecular: 382.9 g/mol
Clave InChI: JCCNYMKQOSZNPW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La loratadina es un antihistamínico de segunda generación ampliamente utilizado para controlar los síntomas de la rinitis alérgica y la urticaria. Es conocida por su efectividad en el tratamiento de los síntomas de alergia como estornudos, picazón y ojos llorosos sin causar sedación significativa, lo que la hace preferible a los antihistamínicos de primera generación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La loratadina se puede sintetizar a través de varios métodos. Un método común implica la reacción del 4-(8-cloro-5,6-dihidro-11H-benzo[5,6]ciclohepta[1,2-b]piridin-11-ilideno)-1-piperidinocarboxilato de etilo con reactivos apropiados en condiciones controladas. El proceso generalmente incluye pasos como disolver la loratadina cruda en un solvente orgánico, agregar carbón activado para adsorción, calentar, agitar y filtrar para obtener loratadina purificada .

Métodos de producción industrial: En entornos industriales, la loratadina se produce utilizando homogeneización de alta presión de cizallamiento de alta velocidad seguida de liofilización para crear nanocristales de loratadina. Este método mejora la solubilidad y la biodisponibilidad de la loratadina, lo que la hace más efectiva para la administración oral .

Análisis De Reacciones Químicas

Tipos de reacciones: La loratadina experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Por ejemplo, es probable que ocurra la oxidación en los anillos de piperidina y cicloheptano .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación y borohidruro de sodio para la reducción. Las condiciones generalmente implican temperaturas controladas y niveles de pH para asegurar los resultados de reacción deseados.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen la desloratadina, que es un metabolito activo de la loratadina y conserva propiedades antihistamínicas .

Aplicaciones Científicas De Investigación

Clinical Applications

Loratadine is primarily indicated for:

  • Allergic Rhinitis : It alleviates symptoms such as sneezing, runny nose, and itchy eyes.
  • Urticaria : It reduces wheal formation and itching associated with hives.
  • Other Allergic Conditions : It may be used for various dermatological allergies.

Allergic Rhinitis

A double-blind placebo-controlled study demonstrated that this compound significantly relieved nasal symptoms compared to placebo within three days of treatment. In this study involving 69 patients allergic to grass pollen, this compound showed a rapid onset of action and was well-tolerated without significant side effects .

Combination Therapy

Recent meta-analysis results indicate that combining this compound with montelukast can significantly enhance the reduction of total nasal symptom scores compared to either agent alone or placebo. This combination therapy is particularly beneficial for patients with moderate to severe allergic rhinitis .

Safety Profile

This compound has a favorable safety profile, especially in pediatric and geriatric populations. It is generally well-tolerated, with minimal side effects compared to first-generation antihistamines. However, caution is advised in elderly patients or those on higher doses due to potential cardiotoxicity risks .

Data Table: Summary of Clinical Studies on this compound

Study ReferencePopulationInterventionOutcomeKey Findings
69 patientsThis compound vs. placeboNasal symptom reliefSignificant improvement within 3 days
4,902 participantsThis compound + Montelukast vs. monotherapyTotal nasal symptom scoresCombination significantly more effective than monotherapy
Various populationsThis compound use in allergic conditionsSafety and efficacyWell-tolerated; minimal CNS effects

Mecanismo De Acción

La loratadina actúa como un agonista inverso selectivo para los receptores periféricos de histamina H1. Cuando la histamina se libera durante una reacción alérgica, se une a estos receptores, causando síntomas como picazón y estornudos. La loratadina bloquea esta unión, deteniendo eficazmente la respuesta alérgica . Tiene efectos mínimos en el sistema nervioso central, lo que reduce el riesgo de sedación .

Comparación Con Compuestos Similares

La loratadina a menudo se compara con otros antihistamínicos de segunda generación como la cetirizina y la fexofenadina. A diferencia de los antihistamínicos de primera generación como la difenhidramina, la loratadina no cruza la barrera hematoencefálica de manera significativa, lo que da como resultado menos efectos sedantes . Compuestos similares incluyen:

La ventaja única de la loratadina radica en su capacidad de brindar alivio eficaz de las alergias sin causar somnolencia, lo que la convierte en la opción preferida para muchos pacientes.

Actividad Biológica

Loratadine is a widely used second-generation antihistamine primarily prescribed for the treatment of allergic rhinitis and chronic urticaria. Recent studies have expanded its profile, revealing additional biological activities beyond its antihistaminic effects. This article explores the multifaceted biological activities of this compound, including its anti-inflammatory properties, effects on bacterial virulence, and implications in various clinical settings.

This compound functions by selectively antagonizing peripheral H1 receptors, thereby inhibiting the physiological effects of histamine, which include vasodilation and increased vascular permeability. Unlike first-generation antihistamines, this compound does not readily cross the blood-brain barrier, which minimizes central nervous system side effects such as sedation.

Anti-Inflammatory Effects

Recent research has highlighted this compound's potential as an anti-inflammatory agent. A study demonstrated that this compound effectively suppresses inflammation by targeting the TAK1 signaling pathway, which subsequently inhibits the activation of the AP-1 transcription factor. This inhibition leads to a significant reduction in pro-inflammatory gene expression, including matrix metalloproteinases (MMP1, MMP3, MMP9) and cytokines (IL-6, TNF-α) in macrophage cell lines and in vivo models .

Table 1: Summary of Anti-Inflammatory Effects

StudyCell TypeConcentrationKey Findings
RAW264.7 Macrophages20-40 μMReduced expression of c-Jun and c-Fos; decreased pro-inflammatory gene expression
Murine ModelN/ASuppressed AP-1 activation; reduced inflammatory cytokines in tissue

Inhibition of Bacterial Virulence

This compound has also been shown to inhibit the virulence of Staphylococcus aureus, a significant pathogen responsible for various infections. In vitro studies indicated that concentrations as low as 25 μM could effectively reduce biofilm formation and virulence factor production without impacting bacterial growth. Notably, this compound reduced the expression of several virulence-related genes in clinical isolates .

Table 2: Effects on Staphylococcus aureus

ConcentrationEffect on Biofilm FormationImpact on Virulence Factors
25 μMInhibition observedReduced hemolysin and pigmentation; downregulation of agrA, splB genes
50 μMSignificant inhibitionFurther reduction in mRNA levels of virulence genes

Clinical Applications

This compound's biological activity extends to various clinical applications beyond allergy treatment. A randomized controlled trial showed that this compound significantly alleviated pegfilgrastim-induced bone pain in cancer patients, suggesting its utility in managing pain associated with chemotherapy . Additionally, a meta-analysis indicated that combining this compound with montelukast significantly improved nasal symptom scores in allergic rhinitis patients compared to either drug alone .

Case Study: this compound for Bone Pain Management

In a study involving 213 cancer patients undergoing pegfilgrastim treatment:

  • Objective : To evaluate the efficacy of this compound in reducing severe bone pain.
  • Results : The use of this compound resulted in a pain relief rate of 77.3% compared to 62.5% with placebo (p = 0.35), indicating potential benefits in non-allergic conditions .

Propiedades

IUPAC Name

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCNYMKQOSZNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Record name loratadine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Loratadine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023224
Record name Loratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Loratadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

<1 mg/ml at 25°C
Record name Loratadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00455
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Histamine release is a key mediator in allergic rhinitis and urticaria. As a result, loratadine exerts it's effect by targeting H1 histamine receptors. Loratadine binds to H1 histamine receptors found on the surface of epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells among others. H1 histamine receptors fall under the wider umbrella of G-protein coupled receptors, and exist in a state of equilibrium between the active and inactive forms. Histamine binding to the H1-receptor facilitates cross linking between transmembrane domains III and V, stabilizing the active form of the receptor. On the other hand, antihistamines bind to a different site on the H1 receptor favouring the inactive form. Hence, loratadine can more accurately be classified as an "inverse agonist" as opposed to a "histamine antagonist", and can prevent or reduce the severity of histamine mediated symptoms., All of the available H1 receptor antagonists are reversible, competitive inhibitors of the interaction of histamine with H1 receptors. /H1 Receptor Antagonists/, H1 antagonists inhibit most responses of smooth muscle to histamine. /H1 Antagonists Receptors/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. /H1 Receptor Antagonists/, H1 antagonists strongly block the action of histamine that results in increased capillary permeability and formation of edema and wheal. /H1 Receptor Antagonists/, For more Mechanism of Action (Complete) data for LORATADINE (6 total), please visit the HSDB record page.
Record name Loratadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00455
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LORATADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from acetonitrile

CAS No.

79794-75-5
Record name Loratadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79794-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loratadine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079794755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loratadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00455
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name loratadine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name loratadine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Loratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.216.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Piperidinecarboxylic acid, 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AJO3BO7QN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LORATADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Loratadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134-136 °C, 134 - 136 °C
Record name Loratadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00455
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LORATADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Loratadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Ethyl chloroformate (40.4 mL; 45.9 g; 0.423 mol) was added slowly to a hot (-80° C) toluene solution (320 mL) of the 8-chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (45.7 g; 0.141 mol) from Example 1E containing the two corresponding fluoro-substituted compounds of the invention. Following complete addition, the temperature was maintained at 80° C. for 1 h. The reaction mixture was cooled to ambient temperature and the toluene solution washed with water which was adjusted to pH 10 with aqueous sodium hydroxide. The organic layer was concentrated to a residue which was dissolved in hot acetonitrile and decolorized with charcoal. The solution was concentrated to a crystalline slurry which was cooled (5° C). 8-chloro-6,11-dihydro-11-(1-ethoxycarbonyl-4-piperidylidene)-5H-benzo[5,6]cyclohepta [1,2-b]pyridine containing the two corresponding fluoro-substituted compounds of the invention as discussed in Examples 1G below was isolated by filtration yielding 42.4 g: m.p. 134.5°-136° C.; NMR (400 MHz, CDCl3)δ1.25 (t,3H,J=8 Hz), 2.3-2.4 (m,3H), 2.4-2.5 (m,1H), 2.7-2.9 (m,2H), 3.1-3.2 (m,2H), 3.3-3.4 (m,2H), 3.81 (br s, 2H), 4.13 (q,2H,J=8 Hz), 7.1-7.3 (m,4H), 7.43 (dd,1H,J=9,2 Hz), 8.40 (d,1H,J=5 Hz); mass spectrum, m/e (relative intensity) 385M+3 (35), 383 M+1 (100). Anal. Calcd. for C22H23N2ClO2 : C,69.00; H,6.05; N,7.32; Cl9.26. Found: C,69.37; H,6.09; N,7.35; Cl 9.37.
Quantity
40.4 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
[Compound]
Name
fluoro-substituted
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 35 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of (1-ethoxycarbonyl-4piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2pyridinyl]methanone hydrochloride (0.5 g, 1.25 mmol) (prepared by reacting the corresponding 1-methyl-H-piperidinyl compound with ethvl chloroformate) in 1.5 mL of trifluoromethane sulfonic acid is stirred at ambient temperature for 24 hours. The reaction is diluted with ice and water, neutralized with barium carbonate, and the product extracted into ethvl acetate. The solvent is removed and following purification of the residue by silica gel chromatography, 8-chloro-6,11-dihydro-11-(1- ethoxycarbonyl-4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is obtained.
Name
(1-ethoxycarbonyl-4piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2pyridinyl]methanone hydrochloride
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methyl-H-piperidinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loratadine
Reactant of Route 2
Reactant of Route 2
Loratadine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Loratadine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Loratadine
Reactant of Route 5
Loratadine
Reactant of Route 6
Reactant of Route 6
Loratadine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.